rac trans-Paroxetine-d4 Hydrochloride
Overview
Description
rac trans-Paroxetine-d4 Hydrochloride: is a deuterium-labeled version of rac trans-Paroxetine Hydrochloride. It is a selective serotonin reuptake inhibitor (SSRI) used primarily in scientific research. The deuterium labeling is used to study the pharmacokinetics and metabolic profiles of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac trans-Paroxetine-d4 Hydrochloride involves the incorporation of deuterium into the paroxetine molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The reaction conditions often involve the use of solvents like dichloromethane, methanol, and water .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions: rac trans-Paroxetine-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may produce deuterated analogs .
Scientific Research Applications
rac trans-Paroxetine-d4 Hydrochloride is widely used in scientific research, including:
Chemistry: Used as a tracer in the study of reaction mechanisms and metabolic pathways.
Biology: Used to study the effects of deuterium substitution on biological systems.
Medicine: Used in the development of new drugs and the study of drug metabolism.
Industry: Used in the production of deuterated compounds for various applications
Mechanism of Action
rac trans-Paroxetine-d4 Hydrochloride exerts its effects by inhibiting the reuptake of serotonin in the brain. This increases the levels of serotonin in the synaptic cleft, which helps alleviate symptoms of depression and anxiety. The molecular targets involved include the serotonin transporter (SERT) and various serotonin receptors .
Comparison with Similar Compounds
Paroxetine Hydrochloride: The non-deuterated version of rac trans-Paroxetine-d4 Hydrochloride.
Fluoxetine Hydrochloride: Another SSRI with a similar mechanism of action.
Sertraline Hydrochloride: Another SSRI used to treat depression and anxiety.
Uniqueness: this compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research .
Biological Activity
rac trans-Paroxetine-d4 Hydrochloride is a deuterated form of paroxetine, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions. The deuteration of paroxetine enhances its pharmacokinetic properties and allows for more precise studies of its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C19H17ClD4FNO3
- Molecular Weight : 369.851 g/mol
- CAS Number : 1217753-24-6
This compound functions primarily as an SSRI, which means it inhibits the reuptake of serotonin in the brain, thereby increasing serotonin levels in the synaptic cleft. This mechanism is crucial for its antidepressant and anxiolytic effects. Additionally, paroxetine has been shown to have effects on various neurotransmitter systems, including norepinephrine and dopamine pathways, which may contribute to its broader therapeutic effects.
Biological Activity and Pharmacodynamics
- Serotonin Reuptake Inhibition :
- Impact on Neurotransmitter Systems :
-
Neuroprotective Effects :
- Research has indicated that SSRIs like paroxetine may exert neuroprotective effects through mechanisms such as reducing oxidative stress and promoting neurogenesis. Studies involving animal models have shown that paroxetine can enhance neurogenesis in the hippocampus, which is often impaired in depression .
Case Studies and Research Findings
- Clinical Efficacy :
- Pharmacokinetics :
-
Drug Interactions :
- Paroxetine is known to interact with various medications due to its effect on cytochrome P450 enzymes, particularly CYP2D6. This interaction can lead to increased plasma concentrations of co-administered drugs metabolized by this pathway . Understanding these interactions is critical for safe prescribing practices.
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C19H17ClD4FNO3 |
Molecular Weight | 369.851 g/mol |
CAS Number | 1217753-24-6 |
Mechanism | SSRI (SERT inhibition) |
Clinical Applications | Major depressive disorder |
Neuroprotective Effects | Yes |
Drug Interactions | CYP2D6 substrate interactions |
Properties
IUPAC Name |
(4R,5S)-5-[1,3-benzodioxol-5-yloxy(dideuterio)methyl]-2,2-dideuterio-4-(4-fluorophenyl)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17-;/m0./s1/i8D2,11D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELRVIPPMNMYGS-IMMCXTAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@H]([C@@H](CN1)C([2H])([2H])OC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F)[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662165 | |
Record name | (3S,4R)-3-{[(2H-1,3-Benzodioxol-5-yl)oxy](~2~H_2_)methyl}-4-(4-fluorophenyl)(6,6-~2~H_2_)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217753-24-6 | |
Record name | (3S,4R)-3-{[(2H-1,3-Benzodioxol-5-yl)oxy](~2~H_2_)methyl}-4-(4-fluorophenyl)(6,6-~2~H_2_)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.